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Compound of Interest

Compound Name: 4-Bromo-1H-indazol-7-amine

Cat. No.: B1524614 Get Quote

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its

versatile biological activities.[1] As a fused bicyclic system composed of benzene and pyrazole

rings, it serves as a rigid and tunable template for designing ligands that interact with a wide

array of biological targets.[1] Its derivatives have demonstrated efficacy as anti-inflammatory,

analgesic, anti-HIV, and anti-cancer agents.[1]

Within this important class of compounds, 4-Bromo-1H-indazol-7-amine emerges as a

particularly valuable building block for drug development professionals. Its strategic placement

of three key functional groups—the indazole nitrogen atoms, a reactive bromine atom, and a

nucleophilic amine—provides a rich platform for chemical diversification. This guide offers a

senior application scientist's perspective on the core chemical properties, synthetic logic,

reactivity, and application of this potent intermediate.

Core Physicochemical Properties
4-Bromo-1H-indazol-7-amine is typically supplied as a solid powder.[2] Its fundamental

properties are summarized below, providing the foundational data required for experimental

design.
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Property Value Source(s)

CAS Number 1190319-80-2 [2]

Molecular Formula C₇H₆BrN₃ [3]

Molecular Weight 212.05 g/mol [2][3]

Physical Form Powder [2]

InChI Key
CZHGKGRFBMFAFI-

UHFFFAOYSA-N
[2]

Storage Room Temperature [2]

Synthetic Strategy: A Logic-Driven Approach
While specific, peer-reviewed synthetic protocols for 4-Bromo-1H-indazol-7-amine are not

extensively published, a robust and scalable synthesis can be logically derived from

established methodologies for structurally similar indazoles, such as the key intermediate for

the HIV capsid inhibitor, Lenacapavir.[4][5] The most effective strategies often involve late-

stage heterocycle formation, which allows for the precise installation of substituents on the

benzene ring precursor.

A plausible and efficient synthesis commences with a substituted benzonitrile, leveraging

regioselective bromination followed by cyclization with hydrazine. This approach is superior to

attempting to brominate the pre-formed indazole ring, which often leads to a mixture of

undesired regioisomers.[5]

Representative Synthetic Workflow
The following diagram illustrates a logical, two-step synthetic sequence. The causality behind

this workflow is rooted in controlling regioselectivity, a critical challenge in the synthesis of

polysubstituted heterocycles.
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Step 1: Regioselective Bromination

Step 2: Indazole Ring Formation

Substituted
2-Aminobenzonitrile

N-Bromosuccinimide (NBS)
H₂SO₄

 Electrophilic
Aromatic Substitution

Brominated
2-Aminobenzonitrile

1. NaNO₂, HCl (Diazotization)
2. Reduction (e.g., SnCl₂)

3. Cyclization

 Intramolecular
Condensation

4-Bromo-1H-indazol-7-amine

Click to download full resolution via product page

Caption: A logical workflow for the synthesis of 4-Bromo-1H-indazol-7-amine.

Protocol Insights and Mechanistic Causality
Regioselective Bromination:
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Choice of Precursor: Starting with a 2-aminobenzonitrile derivative allows the amino group

to direct the electrophilic bromination.

Choice of Reagent: N-Bromosuccinimide (NBS) in the presence of a strong acid like

sulfuric acid is an effective and milder alternative to elemental bromine, often providing

higher yields and cleaner reactions by generating the Br+ electrophile in situ.[6] This

choice minimizes over-bromination and side reactions.[6] The reaction proceeds via

electrophilic aromatic substitution, with the position of bromination dictated by the directing

effects of the existing substituents.

Indazole Ring Formation (Cyclization):

Diazotization: The aromatic amine is first converted to a diazonium salt using sodium

nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C). This is a classic and

reliable method for activating an amino group.

Intramolecular Cyclization: The diazonium intermediate is highly reactive. In situ, it can

undergo an intramolecular cyclization, where the nitrile nitrogen attacks the diazonium

group, leading to the formation of the pyrazole ring fused to the benzene ring. This

reaction is often facilitated by a reducing agent to quench the diazonium salt and promote

ring closure. The final tautomerization yields the stable 1H-indazole product. This method

is a cornerstone of heterocyclic chemistry for its efficiency in constructing the indazole

core.

Chemical Reactivity and Derivatization Potential
The power of 4-Bromo-1H-indazol-7-amine as a building block lies in the orthogonal reactivity

of its functional groups. This allows for sequential, controlled modifications to build molecular

complexity.
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Amine Reactions

Bromo Reactions4-Bromo-1H-indazol-7-amine 7-Amino Group (Nucleophilic) 4-Bromo Group (Coupling Handle)

Amidation
(R-COCl)

Alkylation
(R-X)

Diazotization / Sandmeyer
(NaNO₂, CuX)

Suzuki Coupling
(Ar-B(OH)₂)

Buchwald-Hartwig
(R₂NH)

Sonogashira Coupling
(Alkynes)

Click to download full resolution via product page

Caption: Key reaction pathways for derivatizing 4-Bromo-1H-indazol-7-amine.

Reactions at the 7-Amino Group: The primary amine at the C7 position is a potent

nucleophile and a versatile functional handle.

Acylation/Amidation: It readily reacts with acyl chlorides or activated carboxylic acids to

form amides, a common linkage in pharmaceutical agents.

N-Alkylation: The amine can be alkylated using alkyl halides, providing access to

secondary and tertiary amines.
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Diazotization (Sandmeyer Reaction): The amine can be converted into a diazonium salt,

which can then be displaced by a wide variety of substituents (e.g., -OH, -CN, -halogens),

offering another powerful route for diversification.

Reactions at the 4-Bromo Group: The bromine atom at the C4 position is an ideal handle for

transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the

introduction of diverse aryl or heteroaryl groups, enabling exploration of structure-activity

relationships (SAR) in this region of the molecule.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing

for the introduction of various primary or secondary amines at the C4 position.

Sonogashira Coupling: Coupling with terminal alkynes introduces carbon-carbon triple

bonds, which can serve as rigid linkers or be further functionalized.

Applications in Drug Discovery
The true value of 4-Bromo-1H-indazol-7-amine is realized in its application as a core

intermediate in the synthesis of complex, biologically active molecules. Its utility is exemplified

by the synthesis of analogues of Lenacapavir, a first-in-class HIV capsid inhibitor.[5][7] The

synthesis of a key intermediate for this drug, 7-bromo-4-chloro-1H-indazol-3-amine,

underscores the industrial relevance of this substitution pattern.[4][8]

By providing three distinct points for modification, this scaffold allows medicinal chemists to

systematically tune a compound's properties, including:

Potency: Modifications can optimize interactions with the target protein.

Selectivity: Fine-tuning the structure can reduce off-target effects.

ADME Properties: Adjusting lipophilicity, polarity, and metabolic stability through

derivatization is crucial for developing a viable drug candidate.

Safety and Handling
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As with any laboratory chemical, proper handling of 4-Bromo-1H-indazol-7-amine is essential.

The following precautions are derived from standard safety data sheets (SDS).[3][9]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

with side shields or a face shield, and a lab coat.[9]

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid the formation

and inhalation of dust.[3][9] Avoid contact with skin and eyes.[9]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

First Aid:

Skin Contact: Immediately wash with plenty of soap and water.[10]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do.[9]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.[11]

Conclusion
4-Bromo-1H-indazol-7-amine is more than just a chemical reagent; it is a strategic tool for

innovation in drug discovery. Its well-defined physicochemical properties, logical synthetic

accessibility, and orthogonally reactive functional groups provide a robust platform for the rapid

generation of diverse chemical libraries. For researchers and scientists in pharmaceutical

development, mastering the chemistry of this scaffold opens the door to creating novel

therapeutics with precisely engineered properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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